5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid
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Overview
Description
“5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid” is a chemical compound with the CAS Number: 940511-63-7. It has a linear formula of C18H24N2O4 . The compound has a molecular weight of 332.4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H24N2O4/c21-16(6-5-7-17(22)23)19-15-10-8-14(9-11-15)18(24)20-12-3-1-2-4-13-20/h8-11H,1-7,12-13H2,(H,19,21)(H,22,23) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 332.4 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.
Scientific Research Applications
Biosynthesis and Isotopomer Preparation
5-Amino-4-oxopentanoic acid, related to the compound , is crucial in the biosynthesis of biologically active porphyrins, such as chlorophyll, bacteriochlorophyll, and heme, essential for photosynthesis, oxygen transport, and electron transport. The paper by Shrestha-Dawadi and Lugtenburg (2003) outlines a method to prepare any isotopomer of 5-aminolevulinic acid, offering insights into studying these biosynthetic pathways in more detail (Shrestha‐Dawadi & Lugtenburg, 2003).
Synthesis for Pharmaceutical Intermediates
An optimized synthesis route for methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a key intermediate in the synthesis of new generation narcotic analgesics, has been established, highlighting the relevance of structurally related compounds in pharmaceutical development (Kiricojevic et al., 2002).
Functional Group Analysis and Synthesis of Hydrazinyl Pseudo‐Peptides
The synthesis of hydrazinyl pseudo-peptides has been achieved, showcasing the versatility of related compounds like 5-hydrazinyl-5-oxopentanoic acids in creating molecules with high potential for hydrogen bonding, useful in various chemical and biological applications (Fathi et al., 2014).
Characterization and Fragmentation Studies
In-depth characterization of 4-oxopentanoic acid using mass spectrometry and density functional theory provides valuable insights into the fragmentation mechanisms of this class of compounds, essential for understanding their behavior in biological systems (Kanawati et al., 2008).
Fluorescence Sensing and Inhibitory Activity
Metal-organic frameworks constructed from related compounds have demonstrated potential in selective fluorescence sensing for aniline, indicating the application of such compounds in chemical sensing technologies (Song et al., 2019).
Air Quality and Anthropogenic Aerosol Tracers
Research into secondary organic aerosol tracers from aromatic hydrocarbons, involving related compounds, provides insights into air quality and the impact of anthropogenic activities on the environment (Al-Naiema & Stone, 2017).
Safety and Hazards
properties
IUPAC Name |
5-[4-(azepane-1-carbonyl)anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-16(6-5-7-17(22)23)19-15-10-8-14(9-11-15)18(24)20-12-3-1-2-4-13-20/h8-11H,1-7,12-13H2,(H,19,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZCMDUNVSKCAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid |
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